2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone
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Overview
Description
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the propyl group: This step involves the alkylation of the pyrrolidine ring with a propyl halide under basic conditions.
Formation of the piperidine ring: This can be synthesized through a similar cyclization reaction involving a different set of starting materials.
Coupling of the two rings: The pyrrolidine and piperidine rings are coupled through a carbonylation reaction, forming the central carbonyl group.
Final functionalization: The phenoxy and ethanone groups are introduced through nucleophilic substitution and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(3R,4S)-3-amino-4-methylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone
- 2-[3-[(3R,4S)-3-amino-4-ethylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone
- 2-[3-[(3R,4S)-3-amino-4-butylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone
Uniqueness
The uniqueness of 2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-[(3R,4S)-3-amino-4-propylpyrrolidine-1-carbonyl]phenoxy]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-7-17-13-24(14-19(17)22)21(26)16-8-6-9-18(12-16)27-15-20(25)23-10-4-3-5-11-23/h6,8-9,12,17,19H,2-5,7,10-11,13-15,22H2,1H3/t17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPYTLKNSDFKH-HKUYNNGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)OCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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